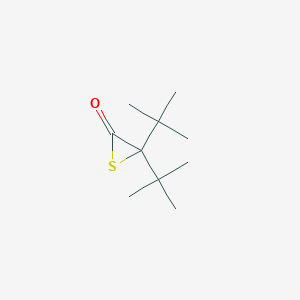
3,3-Di-tert-butylthiiran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Di-tert-butylthiiran-2-one is an organosulfur compound characterized by a three-membered ring structure containing a sulfur atom. This compound is known for its unique reactivity and stability, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di-tert-butylthiiran-2-one typically involves the reaction of tert-butylthiol with a suitable oxidizing agent. One common method is the oxidation of tert-butylthiol using hydrogen peroxide in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Di-tert-butylthiiran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophiles like amines or alkoxides are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiiranes.
Scientific Research Applications
3,3-Di-tert-butylthiiran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations
Mechanism of Action
The mechanism of action of 3,3-Di-tert-butylthiiran-2-one involves its interaction with nucleophiles, leading to the formation of various adducts. The sulfur atom in the thiirane ring is highly reactive, making it a target for nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
3,3-Di-tert-butylthiirane: Similar structure but lacks the carbonyl group.
tert-Butylthiol: Precursor in the synthesis of 3,3-Di-tert-butylthiiran-2-one.
Sulfoxides and Sulfones: Oxidation products of this compound
Uniqueness
This compound is unique due to its three-membered ring structure containing a sulfur atom, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
63702-82-9 |
|---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
3,3-ditert-butylthiiran-2-one |
InChI |
InChI=1S/C10H18OS/c1-8(2,3)10(7(11)12-10)9(4,5)6/h1-6H3 |
InChI Key |
CFPUWMGFCYFCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C(=O)S1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















